molecular formula C13H23NO4 B13122931 tert-butyl 3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate

tert-butyl 3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate

Cat. No.: B13122931
M. Wt: 257.33 g/mol
InChI Key: NNSXXJNXPKSECE-UHFFFAOYSA-N
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Description

tert-Butyl3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate is a complex organic compound featuring a tert-butyl group, a hydroxymethyl group, and a hexahydrofuro[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of advanced organic synthesis techniques, including the use of tert-butyl hydroperoxide for Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation . These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation , lithium aluminum hydride for reduction, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tert-butyl esters, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

tert-Butyl3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate include:

Uniqueness

The uniqueness of tert-Butyl3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate lies in its specific structural features, such as the hexahydrofuro[3,2-c]pyridine core and the presence of both tert-butyl and hydroxymethyl groups. These features confer unique chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 3a-(hydroxymethyl)-2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyridine-5-carboxylate

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-4-10-13(8-14,9-15)5-7-17-10/h10,15H,4-9H2,1-3H3

InChI Key

NNSXXJNXPKSECE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)(CCO2)CO

Origin of Product

United States

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